molecular formula C21H23N3O3S B3488224 1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine

1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine

Cat. No.: B3488224
M. Wt: 397.5 g/mol
InChI Key: CFAVEMNBFVKGPS-UHFFFAOYSA-N
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Description

The compound “1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also includes a 1,3-oxazole ring, which is a type of heterocyclic compound that often exhibits various biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with sulfonyl chlorides to form sulfonamides . This process can be facilitated by the use of a semi-miscible biphasic solvent system, which can result in higher yields and decreased reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various types of interactions. For instance, in the molecule C13H15N3O4S, the benzene and pyrazole rings are inclined to each other at 77.48°, indicating the presence of π–π interactions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of old ones. For example, the synthesis of 4-methylbenzenesulfonamides involves the reaction of amines with sulfonyl chlorides .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the compound 5-Heptenoic acid, 6-methyl-4-[(4-methylphenyl)sulfonyl] has a molecular weight of 296.4 g/mol and a topological polar surface area of 79.8 Ų .

Mechanism of Action

While the specific mechanism of action for this compound is not provided, similar compounds often act by binding to and activating certain receptors in the body. For example, 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine acts as a stimulant by increasing the release of dopamine and serotonin in the brain.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-16-8-10-18(11-9-16)28(25,26)20-21(24-14-12-23(2)13-15-24)27-19(22-20)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAVEMNBFVKGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine
Reactant of Route 2
1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine
Reactant of Route 3
1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine
Reactant of Route 4
1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine
Reactant of Route 5
1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine
Reactant of Route 6
1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine

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